molecular formula C13H26N2O3 B14557980 N,N'-(2-Hydroxypropane-1,3-diyl)dipentanamide CAS No. 61796-92-7

N,N'-(2-Hydroxypropane-1,3-diyl)dipentanamide

Cat. No.: B14557980
CAS No.: 61796-92-7
M. Wt: 258.36 g/mol
InChI Key: MVXWPVCAQVYXMA-UHFFFAOYSA-N
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Description

N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide is a chemical compound with a unique structure that includes a hydroxypropane backbone and two pentanamide groups

Properties

CAS No.

61796-92-7

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

N-[2-hydroxy-3-(pentanoylamino)propyl]pentanamide

InChI

InChI=1S/C13H26N2O3/c1-3-5-7-12(17)14-9-11(16)10-15-13(18)8-6-4-2/h11,16H,3-10H2,1-2H3,(H,14,17)(H,15,18)

InChI Key

MVXWPVCAQVYXMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC(CNC(=O)CCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide typically involves the reaction of 2-hydroxypropane-1,3-diamine with pentanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N,N’-(2-Oxopropane-1,3-diyl)dipentanamide.

    Reduction: Formation of N,N’-(2-Hydroxypropane-1,3-diyl)dipentylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, potentially inhibiting their activity. The amide groups can interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(2-Hydroxypropane-1,3-diyl)diacetamide
  • 2-Hydroxypropane-1,3-diyl diacetate
  • 1,3-Dioctanoin

Uniqueness

N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide is unique due to its specific structure, which includes a hydroxypropane backbone and two pentanamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, which can be advantageous in specific contexts .

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